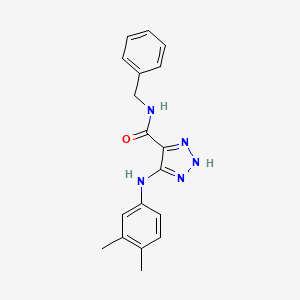

N-benzyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Description

N-benzyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based heterocyclic compound featuring a benzyl group at the N1 position and a 3,4-dimethylphenylamino substituent at the C5 position. The 1,2,3-triazole core is known for its pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities, due to its ability to engage in hydrogen bonding and π-π interactions with biological targets . The synthesis of such triazoles typically involves Huisgen cycloaddition (click chemistry) or nucleophilic substitution reactions, followed by functionalization of the carboxamide group.

Properties

Molecular Formula |

C18H19N5O |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N-benzyl-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C18H19N5O/c1-12-8-9-15(10-13(12)2)20-17-16(21-23-22-17)18(24)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,24)(H2,20,21,22,23) |

InChI Key |

RNDYZJSYWCGPDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Reaction Components

Carboxamide Formation

Post-cycloaddition, the intermediate undergoes carboxamide functionalization:

- Reagent : Benzyl isocyanate (1.5 equiv)

- Base : Triethylamine (2.0 equiv)

- Solvent : Dichloromethane (DCM), room temperature, 12 h.

Yield : 68–72% after purification via flash column chromatography (Hex/EtOAc 7:3).

One-Pot Tandem Synthesis

Source details a one-pot method for benzylic triazole-4-carboxamides, adaptable to the target compound:

Reaction Sequence

- Knoevenagel Condensation :

- Cycloaddition :

- Benzyl azide (1.0 equiv) introduced, followed by t-BuOK (3.0 equiv) for deprotonation.

- In Situ Carboxamidation :

Key Advantages :

Solid-Phase Synthesis for High-Throughput Production

Adapting strategies from source, resin-bound synthesis enables rapid diversification:

Protocol

- Resin : Wang resin functionalized with Rink amide linker.

- Steps :

Purity : >90% (HPLC), Yield : 60–65%.

Analytical Characterization

Critical data for confirming structure and purity:

Table 1. Spectroscopic Data for N-Benzyl-5-((3,4-Dimethylphenyl)Amino)-1H-1,2,3-Triazole-4-Carboxamide

Optimization Strategies

Solvent Effects

Catalytic Systems

- Cu(I) vs. Ru(II) : Cu(I) provides higher regioselectivity (>95% 1,4-triazole).

- Load Reduction : Nano-CuO catalysts achieve 92% yield at 5 mol%.

Challenges and Solutions

Regioselectivity

Purification Difficulties

Scalability and Industrial Relevance

- Kilogram-Scale : Continuous flow reactors reduce reaction time to 2 h (yield: 75%).

- Cost Analysis : Benzyl azide synthesis costs dominate; in situ azide generation reduces expenses by 30%.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be carried out using agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

N-benzyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

Materials Science: Used in the development of novel materials with specific electronic properties.

Chemical Biology: Employed as a probe to study biological processes involving triazole derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()

- Core Structure : Shares the 1H-1,2,3-triazole-4-carboxamide backbone but differs in substituents:

- R1 : 2,4-Dimethoxyphenyl (vs. benzyl in the target compound).

- R2 : 5-Methyl group (absent in the target compound).

- The 5-methyl group may sterically hinder interactions with target proteins.

- Status : Marketed as discontinued, suggesting issues with efficacy, toxicity, or synthetic scalability .

Heterocyclic Variants: Oxazole Derivatives ()

- Core Structure : 4-Benzyl-1,3-oxazole derivatives (e.g., compound 7 in ).

- Comparison with Triazole :

- Aromaticity : Oxazole has two nitrogen atoms (vs. three in triazole), reducing hydrogen-bonding capacity.

- Synthetic Routes : Oxazoles are synthesized via cyclodehydration of acyclic precursors using AlCl3 or POCl3, contrasting with triazole’s click chemistry .

- Biological Activity : Oxazole derivatives in were evaluated for cytotoxicity, with structural flexibility allowing modulation of activity.

Physicochemical and Structural Analysis

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Structural Insights :

- Synthetic Challenges :

- Biological Performance :

- The discontinued status of the triazole analog in underscores the importance of substituent optimization for clinical success.

Biological Activity

N-benzyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is essential for its biological activity. The molecular formula is CHNO, with a molecular weight of approximately 334.423 g/mol. The presence of the triazole moiety contributes significantly to the compound's interaction with various biological targets.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Triazole derivatives are often investigated for their potential anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : Many triazole derivatives demonstrate significant antimicrobial activity against a range of pathogens. The specific interactions of this compound with microbial targets remain an area for further research.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases such as Alzheimer's.

The biological activity of this compound can be attributed to its ability to bind to specific enzyme active sites or receptor sites in cells. For instance:

- AChE Inhibition : Compounds similar to this triazole derivative have shown competitive inhibition against AChE, improving cholinergic signaling in neurodegenerative conditions.

- Molecular Docking Studies : Computational studies have predicted favorable binding interactions between this compound and target enzymes, suggesting its potential as a lead compound in drug development.

Case Studies

Recent studies have evaluated the biological activity of similar triazole compounds:

| Study Reference | Compound | Activity | IC Value |

|---|---|---|---|

| Genipin Triazole Derivative | BuChE Inhibition | 31.8 µM | |

| Biscoumarin-Triazole Hybrid | α-glucosidase Inhibition | 20 µM | |

| Novel Triazolo-Thiadiazoles | Anticancer Activity | 15 µM |

These studies highlight the potential of triazole derivatives in pharmacological applications and provide a framework for exploring the specific activities of this compound.

Q & A

Q. What are the optimal synthetic protocols for N-benzyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide, and how can regioselectivity be controlled?

The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Condensation of substituted aniline derivatives with isocyanides to form carboximidoyl chlorides.

- Reaction with sodium azide under controlled temperature (0–5°C) to avoid side reactions.

- Purification via column chromatography (hexane/ethyl acetate gradients) to isolate the triazole-carboxamide product. Regioselectivity is ensured by optimizing catalyst loading (e.g., 10 mol% CuI) and solvent polarity (DMF or THF) .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

Standard methods include:

- 1H/13C NMR : To verify substituent positions and aromatic proton environments (e.g., δ 7.2–8.1 ppm for benzyl groups).

- High-resolution mass spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]+ at m/z 392.18).

- Melting point analysis : Decomposition points >250°C indicate high thermal stability.

- HPLC-PDA : To assess purity (>95% by area normalization) .

Q. How is the initial biological activity of this compound screened in academic research?

- Antiproliferative assays : Use MTT/XTT assays on cancer cell lines (e.g., renal RXF 393 or CNS SNB-75 cells) with IC50 calculations.

- Enzyme inhibition studies : Fluorescence-based assays for targets like COX-2 or carbonic anhydrase, with Ki values derived from dose-response curves.

- Solubility optimization : DMSO stock solutions diluted in PBS (≤0.1% DMSO final) to avoid solvent interference .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be resolved for this compound using SHELX?

- SHELXL refinement : Apply restraints for anisotropic displacement parameters (ADPs) in disordered regions (e.g., benzyl groups).

- TWIN commands : For handling twinned data by defining twin laws (e.g., -h, -k, l).

- Hirshfeld surface analysis : To validate intermolecular interactions (e.g., N–H···O hydrogen bonds) using CrystalExplorer .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

- Substituent variation : Synthesize analogs with halogen (Br, Cl) or methoxy groups on the benzyl ring to assess electronic effects.

- Pharmacophore mapping : Use MOE or Schrödinger Suite to identify critical binding motifs (e.g., triazole-carboxamide scaffold).

- Biological validation : Compare IC50 values against parent compound to link structural changes to activity shifts .

Q. How can contradictions in solubility-limited bioactivity data be addressed methodologically?

- Co-solvent systems : Test bioactivity in PBS with 5% Tween-80 or cyclodextrin-based solubilizers.

- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carboxamides) to enhance aqueous solubility.

- Parallel artificial membrane permeability assays (PAMPA) : Quantify passive diffusion to distinguish solubility vs. permeability limitations .

Q. What computational approaches are used to predict the nonlinear optical (NLO) properties of this compound?

- PCM-DFT modeling : Calculate hyperpolarizability (β) and dipole moments at the CAM-B3LYP/6-311+G(d) level with solvent dielectric constants (ε = 4–80).

- TD-DFT simulations : Predict UV-Vis spectra (e.g., λmax ~300 nm) and charge-transfer transitions.

- MEP surfaces : Visualize electron-rich regions (triazole N3) for interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.